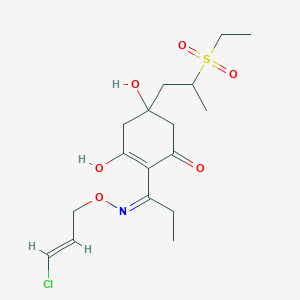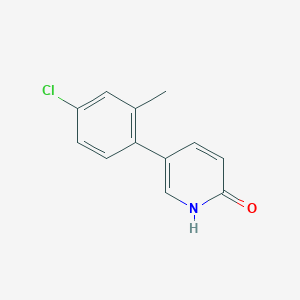![molecular formula C13H12N2S B3081816 2-Propylthiazolo[4,5-c]quinoline CAS No. 111199-35-0](/img/structure/B3081816.png)
2-Propylthiazolo[4,5-c]quinoline
Vue d'ensemble
Description
2-Propylthiazolo[4,5-c]quinolin-4-amine, also known as CL075 CPD, belongs to the class of organic compounds known as aminoquinolines and derivatives . These are organic compounds containing an amino group attached to a quinoline ring system .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Propylthiazolo[4,5-c]quinolin-4-amine, often involves the use of α,β-unsaturated aldehydes . A series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone, and thiazole moieties were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Molecular Structure Analysis
The molecular formula of 2-Propylthiazolo[4,5-c]quinolin-4-amine is C13H12N2S . It has a molecular weight of 228.31 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- 2-Propylthiazolo[4,5-c]quinoline derivatives have been synthesized and investigated for their reactivity. For instance, the synthesis of novel polycyclic pyrimido[4,5-b]quinolines and their potential as anti-inflammatory and analgesic agents were explored (El-Gazzar, Hafez, Abu‐Hashem, & Aly, 2009). Similarly, another study focused on the synthesis of 2-thioxopyrimido[4,5-b]quinoline, which was used as a base for synthesizing acyclic nucleosides analogues with potential analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities (El-Gazzar, Hafez, & Nawwar, 2009).
Biological and Pharmacological Properties
- Investigations into the biological activities of thiazoloquinolines have shown their potential in various therapeutic applications. For instance, a study on 4-amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline revealed its significance as a key structural scaffold in designing nucleoside base analogs for use as therapeutic agents, highlighting the synthetic routes for obtaining substituted thiazoloquinolines (Larson & Ferguson, 2021). Additionally, various derivatives of thiazoloquinolines have been synthesized and evaluated for their in vitro antitumor activity, revealing some compounds with significant broad-spectrum antitumor activity (El-Gohary, 2013).
Anticonvulsant Effects
- Thiazoloquinoline derivatives have been explored for their anticonvulsant properties. A study on substituted quinoline-2(1H)-one and triazolo[4,3-a]quinoline derivatives demonstrated increased anticonvulsant effects compared to parental compounds, indicating the therapeutic potential of these compounds in seizure management (Guan, Jin, Tian, Chai, & Quan, 2007).
Application in Dye Synthesis
- Thiazoloquinoline derivatives have also found applications in the synthesis of dyes. The synthesis of 2 and 6-triazolylthiazolo[4,5-b]quinoxaline derivatives and their use as fluorescent disperse dyes demonstrates the versatility of these compounds in industrial applications [(Phadke & Rangnekar, 2007)](https://consensus.app/papers/synthesis-6triazolylthiazolo-quinoxaline-derivatives-phadke/4993a76662d35ec59e2904fa077081dc/?utm_source=chatgpt).
Mécanisme D'action
Target of Action
The primary targets of 2-Propylthiazolo[4,5-c]quinoline are Toll-like receptors 7 and 8 (TLR7 and TLR8) . These receptors are part of the innate immune system and play a crucial role in the defense against pathogens by recognizing specific molecular patterns associated with microbial pathogens .
Mode of Action
This compound interacts with its targets, TLR7 and TLR8, leading to their activation . This activation triggers a cascade of events, including the activation of the central transcription factor nuclear factor-jB, which leads to the induction of proinflammatory cytokines and other mediators . This results in a strong Th1-weighted antitumoral cellular immune response .
Result of Action
The activation of TLR7 and TLR8 by this compound leads to a strong Th1-weighted antitumoral cellular immune response . This immune response can lead to the destruction of tumor cells, demonstrating the compound’s potential as an antitumor agent .
Action Environment
The action of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it’s known that factors such as pH, temperature, and the presence of other molecules can influence the activity and stability of similar compounds
Analyse Biochimique
Biochemical Properties
2-Propylthiazolo[4,5-c]quinoline has been found to interact with Toll-like Receptors (TLRs), specifically TLR7 and TLR8 . These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses . The interaction of this compound with these receptors can influence biochemical reactions within the cell, potentially modulating immune responses .
Cellular Effects
The interaction of this compound with TLR7 and TLR8 can have significant effects on cellular processes . For instance, it can influence cell signaling pathways, potentially leading to the production of pro-inflammatory cytokines . It may also impact gene expression and cellular metabolism, although the specific effects can vary depending on the cell type and the context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as TLR7 and TLR8 . This binding can lead to the activation or inhibition of enzymes, potentially influencing gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies . Detailed data on the temporal effects of this compound is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses . Comprehensive data on the dosage effects of this compound in animal models is currently lacking .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is not well defined . It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-propyl-[1,3]thiazolo[4,5-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-2-5-12-15-11-8-14-10-7-4-3-6-9(10)13(11)16-12/h3-4,6-8H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHSKFVTVLDYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B3081738.png)


![1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3081757.png)
![1-[(3-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3081759.png)


![5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B3081786.png)
![3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B3081790.png)
![5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3081798.png)



![2-methyl-6-(3-methylbutyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3081842.png)
